molecular formula C16H15N3OS B8006622 (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate

(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate

Cat. No.: B8006622
M. Wt: 297.4 g/mol
InChI Key: ADRROVQJQOYZMQ-UHFFFAOYSA-N
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Description

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amine derivatives.

    Substitution: The thiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiourea or thiocarbamate derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex indazole derivatives.
  • Studied for its reactivity and potential to form various functionalized products.

Biology and Medicine:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
  • Potential use as a pharmacophore in drug design due to the presence of the indazole core and thiocyanate group.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.
  • Used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate typically involves the following steps:

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate is not fully elucidated but is believed to involve interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that can interact with the indazole core and thiocyanate group.

    Pathways Involved: Potential modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

    (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) chloride: Similar structure but with a chloride group instead of a thiocyanate group.

Uniqueness:

  • The presence of the thiocyanate group in (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate imparts unique reactivity and potential biological activity compared to its analogs.
  • The combination of the indazole core and thiocyanate group may offer distinct pharmacological properties and synthetic versatility.

Properties

IUPAC Name

(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-16(2)8-13(20)12-9-18-19(11-6-4-3-5-7-11)14(12)15(16)21-10-17/h3-7,9,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRROVQJQOYZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C1SC#N)N(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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